Thianthrene

Catalog No.
S545186
CAS No.
92-85-3
M.F
C12H8S2
M. Wt
216.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thianthrene

CAS Number

92-85-3

Product Name

Thianthrene

IUPAC Name

thianthrene

Molecular Formula

C12H8S2

Molecular Weight

216.3 g/mol

InChI

InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H

InChI Key

GVIJJXMXTUZIOD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S2

Solubility

Soluble in DMSO

Synonyms

Thianthrene; AI3-00638; AI3 00638; AI300638; NSC 439; NSC-439; NSC439

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S2

Description

The exact mass of the compound Thianthrene is 216.0067 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 439. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of mancude organic heterotricyclic parent in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Electronics and Optoelectronics

  • Thianthrene derivatives exhibit semiconducting behavior, making them potential candidates for organic electronic devices like transistors and solar cells. Researchers are exploring modifications to thianthrene's structure to fine-tune its electrical properties for specific applications [].
  • Additionally, thianthrene's ability to absorb and emit light makes it attractive for optoelectronic applications such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs) [].

Material Science

  • Thianthrene's rigid structure and thermal stability make it a useful building block for the synthesis of new functional materials. Researchers are incorporating thianthrene units into polymers to create materials with desired properties, such as improved conductivity or heat resistance [].
  • Thianthrene can also be used as a precursor for the synthesis of porous organic frameworks (POFs). POFs are a class of materials with well-defined pore structures that can be used for gas storage, separation, and catalysis [].

Brief Compound Overview and Origin:

Thianthrene is a sulfur-containing heterocyclic compound, meaning it has a ring structure containing both carbon and sulfur atoms. It is the parent compound of a class of molecules known as thianthrenes []. First synthesized in 1848 by John Stenhouse through the dry distillation of sodium benzenesulfonate [], thianthrene has attracted scientific interest for its ease of oxidation and potential applications.

Significance in Scientific Research:

Thianthrene's significance lies in its:

  • Electrochemical properties: Thianthrene readily undergoes oxidation and reduction, making it a valuable candidate for research in areas like battery technology [].
  • Structural versatility: The ease of modifying the thianthrene structure allows for the creation of novel materials with tailored properties for applications in organic electronics and optoelectronic devices [].

Molecular Structure Analysis

Key Features:

Thianthrene possesses a tricyclic structure consisting of two benzene rings fused to a central five-membered ring containing two sulfur atoms [, ]. This structure gives rise to several notable aspects:

  • Aromatic character: The presence of two benzene rings grants thianthrene aromatic character, influencing its stability and reactivity [].
  • Planar structure: The molecule adopts a nearly planar conformation, allowing for efficient conjugation of electrons throughout the ring system [].

Chemical Reactions Analysis

Synthesis:

The original synthesis method by Stenhouse involved the dry distillation of sodium benzenesulfonate []. However, various other synthetic routes for thianthrene and its derivatives have been developed [].

Oxidation:

Thianthrene is known for its ease of oxidation. Treatment with oxidizing agents like sulfuric acid yields a red radical cation intermediate (Thianthrene•+) []. This intermediate has been studied using Electron Paramagnetic Resonance (EPR) spectroscopy [].

Other Reactions:

Research suggests thianthrene can undergo further reactions, such as tert-butylation and conversion to thianthrene monosulfoxide, but detailed investigations are ongoing [].


Physical And Chemical Properties Analysis

  • Melting point: 114 °C []
  • Boiling point: Above 360 °C (decomposes) []
  • Solubility: Low solubility in water, but soluble in organic solvents like benzene and toluene []
  • Stability: Stable under ambient conditions []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

216.0067

Boiling Point

365.0 °C

LogP

4.47 (LogP)

Appearance

Solid powder

Melting Point

159.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4139V9M46H

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

92-85-3

Wikipedia

Thianthrene

General Manufacturing Information

Thianthrene: ACTIVE

Dates

Modify: 2023-08-15
1: Yu X, Chang J, Liu X, Pan W, Zhang A. Theoretical study on the formation mechanism of polychlorinated dibenzothiophenes/thianthrenes from 2-chlorothiophenol molecules. J Environ Sci (China). 2018 Apr;66:318-327. doi: 10.1016/j.jes.2017.05.007. Epub 2017 May 11. PubMed PMID: 29628101.
2: Pandiyan BV, Deepa P, Kolandaivel P. How do halogen bonds (S-O⋯I, N-O⋯I and C-O⋯I) and halogen-halogen contacts (C-I⋯I-C, C-F⋯F-C) subsist in crystal structures? A quantum chemical insight. J Mol Model. 2017 Jan;23(1):16. doi: 10.1007/s00894-016-3181-z. Epub 2016 Dec 29. PubMed PMID: 28035643.
3: Bertocco P, Bolli C, Derendorf J, Jenne C, Klein A, Stirnat K. The Me(3) NB(12) Cl(11)(.) Radical: A Strong One-Electron Oxidizing Agent. Chemistry. 2016 Nov 2;22(45):16032-16036. doi: 10.1002/chem.201603924. Epub 2016 Oct 5. PubMed PMID: 27704626.
4: Mitchell SC, Waring RH. Fate of thianthrene in biological systems. Xenobiotica. 2017 Aug;47(8):731-740. doi: 10.1080/00498254.2016.1222107. Epub 2016 Aug 25. PubMed PMID: 27560772.
5: Dar T, Shah K, Moghtaderi B, Page AJ. Formation of persistent organic pollutants from 2,4,5-trichlorothiophenol combustion: a density functional theory investigation. J Mol Model. 2016 Jun;22(6):128. doi: 10.1007/s00894-016-2987-z. Epub 2016 May 14. PubMed PMID: 27179803.
6: Liu H, Yao L, Li B, Chen X, Gao Y, Zhang S, Li W, Lu P, Yang B, Ma Y. Excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking in a crystal with long lifetime. Chem Commun (Camb). 2016 May 31;52(46):7356-9. doi: 10.1039/c6cc01993e. PubMed PMID: 27109552.
7: Ma T, Zhao Q, Wang J, Pan Z, Chen J. A Sulfur Heterocyclic Quinone Cathode and a Multifunctional Binder for a High-Performance Rechargeable Lithium-Ion Battery. Angew Chem Int Ed Engl. 2016 May 23;55(22):6428-32. doi: 10.1002/anie.201601119. Epub 2016 Apr 15. PubMed PMID: 27080745.
8: Xie G, Li X, Chen D, Wang Z, Cai X, Chen D, Li Y, Liu K, Cao Y, Su SJ. Evaporation- and Solution-Process-Feasible Highly Efficient Thianthrene-9,9',10,10'-Tetraoxide-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Efficiency Roll-Off. Adv Mater. 2016 Jan 6;28(1):181-7. doi: 10.1002/adma.201503225. Epub 2015 Nov 9. PubMed PMID: 26551788.
9: Xu F, Shi X, Li Y, Zhang Q. Mechanistic and Kinetic Studies on the Homogeneous Gas-Phase Formation of PCTA/DTs from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol. Int J Mol Sci. 2015 Aug 28;16(9):20449-67. doi: 10.3390/ijms160920449. PubMed PMID: 26343647; PubMed Central PMCID: PMC4613213.
10: Speer ME, Kolek M, Jassoy JJ, Heine J, Winter M, Bieker PM, Esser B. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. Chem Commun (Camb). 2015 Oct 25;51(83):15261-4. doi: 10.1039/c5cc04932f. PubMed PMID: 26235336.
11: Pawliczek M, Garve LK, Werz DB. Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles. Chem Commun (Camb). 2015 Jun 4;51(44):9165-8. doi: 10.1039/c5cc01757b. PubMed PMID: 25948531.
12: Choto P, Rasmussen K, Grampp G. Investigation of solvent dynamic effects on the electron self-exchange in two thianthrene couples with large inner reorganization energies. Phys Chem Chem Phys. 2015 Feb 7;17(5):3415-20. doi: 10.1039/c4cp04581e. Epub 2014 Dec 22. PubMed PMID: 25529308.
13: Khedkar S, Shanker R. Isolation and classification of a soil actinomycete capable of sulphur-specific biotransformation of dibenzothiophene, benzothiophene and thianthrene. J Appl Microbiol. 2015 Jan;118(1):62-74. doi: 10.1111/jam.12665. Epub 2014 Nov 30. PubMed PMID: 25319398.
14: Ahmad A, Chauhan AK, Javed S, Kumar A. Desulfurization of thianthrene by a Gordonia sp. IITR100. Biotechnol Lett. 2014 Nov;36(11):2209-14. doi: 10.1007/s10529-014-1606-2. Epub 2014 Aug 12. PubMed PMID: 25113826.
15: Poleschner H, Seppelt K. XeF(2) /fluoride acceptors as versatile one-electron oxidants. Angew Chem Int Ed Engl. 2013 Dec 2;52(49):12838-42. doi: 10.1002/anie.201307161. Epub 2013 Oct 11. PubMed PMID: 24127390.
16: Peintinger MF, Beck J, Bredow T. Charged stacks of dithiin, diselenin, thianthrene and selenanthrene radical cations: long range multicenter bonds. Phys Chem Chem Phys. 2013 Nov 14;15(42):18702-9. doi: 10.1039/c3cp53410c. PubMed PMID: 24080984.
17: Pavliček N, Fleury B, Neu M, Niedenführ J, Herranz-Lancho C, Ruben M, Repp J. Atomic force microscopy reveals bistable configurations of dibenzo[a,h]thianthrene and their interconversion pathway. Phys Rev Lett. 2012 Feb 24;108(8):086101. Epub 2012 Feb 23. PubMed PMID: 22463545.
18: Di Stefano S, Mazzonna M, Bodo E, Mandolini L, Lanzalunga O. Photoinversion of sulfoxides as a source of diversity in dynamic combinatorial chemistry. Org Lett. 2011 Jan 7;13(1):142-5. doi: 10.1021/ol102715p. Epub 2010 Dec 1. PubMed PMID: 21121645.
19: Khenkin AM, Leitus G, Neumann R. Electron transfer-oxygen transfer oxygenation of sulfides catalyzed by the H5PV2Mo10O40 polyoxometalate. J Am Chem Soc. 2010 Aug 25;132(33):11446-8. doi: 10.1021/ja105183w. PubMed PMID: 20669975.
20: Kamata K, Hirano T, Ishimoto R, Mizuno N. Sulfoxidation with hydrogen peroxide catalyzed by [SeO(4){WO(O(2))(2)}(2)](2-). Dalton Trans. 2010 Jun 21;39(23):5509-18. doi: 10.1039/c002318c. Epub 2010 May 7. PubMed PMID: 20454716.

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